molecular formula C15H16N4O B7778200 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline

Cat. No.: B7778200
M. Wt: 268.31 g/mol
InChI Key: ZRIDPKSVOHXIQB-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . This compound, in particular, has a benzotriazole moiety attached to a methoxy-substituted aniline, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline typically involves the reaction of 4-methoxy-N-methylaniline with benzotriazole in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydride . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial production methods for benzotriazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes, use of more efficient catalysts, and optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and bases or acids to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified benzotriazole derivatives .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline can be compared with other benzotriazole derivatives such as:

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-18(12-7-9-13(20-2)10-8-12)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIDPKSVOHXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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